Dihydrozeatin riboside monophosphate

概要

説明

Dihydrozeatin riboside monophosphate is a type of cytokinin, a class of plant hormones that play crucial roles in regulating plant growth and development. Cytokinins are involved in various physiological processes, including cell division, leaf senescence, apical dominance, lateral root formation, stress tolerance, and nutritional signaling . This compound is one of the isoprenoid cytokinins, which are derivatives of adenine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydrozeatin riboside monophosphate typically involves the phosphorylation of dihydrozeatin riboside. This can be achieved through enzymatic or chemical methods. Enzymatic phosphorylation often uses specific kinases that transfer a phosphate group to the riboside. Chemical phosphorylation can be performed using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms or plants that overexpress the necessary enzymes for cytokinin biosynthesis. These methods can be optimized for large-scale production by controlling factors such as nutrient availability, pH, temperature, and aeration .

化学反応の分析

Types of Reactions: Dihydrozeatin riboside monophosphate undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound to its oxidized forms, such as zeatin riboside monophosphate.

Reduction: Reduction reactions can convert zeatin riboside monophosphate back to this compound.

Substitution: Substitution reactions can occur at the ribose or phosphate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve nucleophiles like hydroxylamine or thiols under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of dihydrozeatin riboside .

科学的研究の応用

Biochemical Properties

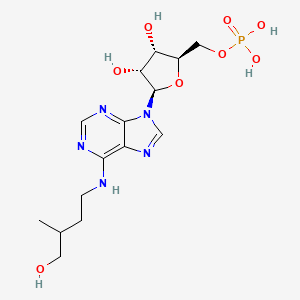

Dihydrozeatin riboside monophosphate is characterized by its structure, which includes a riboside and a phosphate group attached to the dihydrozeatin moiety. This compound plays a crucial role in cellular signaling pathways, particularly those associated with plant hormones.

Physiological Effects in Plants

This compound has been shown to influence various physiological processes in plants:

- Cell Division and Growth : As a cytokinin, DHZMP promotes cell division and growth, particularly in meristematic tissues. It enhances shoot development and can improve root architecture under certain conditions .

- Stress Response : Research indicates that DHZMP may play a role in plant responses to abiotic stressors such as drought and salinity. Its application has been linked to improved tolerance mechanisms in plants .

- Metabolism : Studies have demonstrated that DHZMP is involved in the metabolism of other phytohormones, affecting their levels and activity within plant tissues .

Agricultural Applications

The potential agricultural applications of this compound are significant:

- Crop Yield Enhancement : Application of DHZMP has been associated with increased crop yields through improved growth rates and enhanced resistance to environmental stresses .

- Post-Harvest Treatment : DHZMP can be used as a post-harvest treatment to prolong the shelf life of fruits and vegetables by delaying senescence processes .

- Tissue Culture : In plant tissue culture, DHZMP is utilized to promote cell proliferation and differentiation, making it valuable for micropropagation techniques .

Human Health Implications

Emerging research suggests that compounds related to this compound may have potential health benefits for humans:

- Immunomodulatory Effects : Some studies indicate that phytohormones like DHZMP may interact with human proteins involved in immune responses, potentially aiding in the modulation of immune functions .

- Neuroprotective Properties : The interactions of DHZMP with proteins such as nerve growth factor suggest possible neuroprotective effects, which could have implications for neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Stress Tolerance in Soybeans

A study demonstrated that applying this compound to soybean plants under drought conditions resulted in improved water retention and enhanced photosynthetic efficiency compared to untreated controls. This suggests its potential use as a biostimulant in water-limited environments.

Case Study 2: Tissue Culture Optimization

In a controlled experiment involving the micropropagation of orchids, the inclusion of this compound in the culture medium significantly increased shoot proliferation rates, indicating its effectiveness as a growth regulator in tissue culture practices.

Data Table

作用機序

Dihydrozeatin riboside monophosphate exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signaling cascade that regulates gene expression and influences various physiological processes. The molecular targets include histidine kinases, which are part of the two-component signaling system in plants . This pathway ultimately leads to changes in cell division, differentiation, and stress responses .

類似化合物との比較

Zeatin Riboside Monophosphate: Another isoprenoid cytokinin with similar functions but different structural features.

Isopentenyladenosine Monophosphate: A cytokinin with a different side chain but similar biological activity.

Cis-Zeatin Riboside Monophosphate: A structural isomer of zeatin riboside monophosphate with distinct physiological effects.

Uniqueness: Dihydrozeatin riboside monophosphate is unique due to its specific role in certain plant species and its distinct metabolic pathways. It has been shown to have different affinities for cytokinin receptors compared to other cytokinins, leading to unique physiological responses .

生物活性

Dihydrozeatin riboside monophosphate (DZ-RMP) is a derivative of the cytokinin class of plant hormones, known for its biological activities that influence plant growth, development, and stress responses. This article explores the biological activity of DZ-RMP, focusing on its mechanisms of action, effects on cellular processes, and potential applications in agriculture and medicine.

Overview of Cytokinins

Cytokinins are a class of phytohormones that play crucial roles in plant growth and development. They are involved in various physiological processes, including cell division, shoot formation, and leaf senescence. Dihydrozeatin (DZ) is a naturally occurring cytokinin that has been shown to have significant effects on plant growth and development.

The biological activity of DZ-RMP is primarily mediated through its intracellular conversion to active forms. The phosphorylation of cytokinin ribosides by adenosine kinase is essential for their biological effects. This conversion allows DZ-RMP to exert cytotoxic effects in certain cell lines, particularly in cancer research.

Key Mechanisms:

- Inhibition of DNPH1 : DZ-RMP has been shown to inhibit the enzyme deoxynucleotide N-hydrolase (DNPH1), which is involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells .

- Induction of Apoptosis : At low micromolar concentrations, DZ-RMP can induce apoptosis in leukemia cell lines. This effect is associated with the depletion of ATP and the generation of reactive oxygen species (ROS) .

Research Findings

Several studies have investigated the biological activity of DZ-RMP and its analogs. Below are some significant findings:

Case Studies

- Cancer Cell Lines : In a study examining the effects of various cytokinin ribosides on cancer cell lines, DZ-RMP exhibited significant cytotoxicity against leukemia cells. The study indicated that the compound's ability to induce apoptosis was linked to its metabolic activation within the cells .

- Plant Stress Responses : Research has shown that DZ-RMP can enhance stress tolerance in plants by modulating physiological responses under drought conditions. Its application resulted in improved growth metrics compared to untreated controls .

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26)/t8?,9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZVBJISZSHIRV-YXYADJKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635826 | |

| Record name | N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31284-94-3 | |

| Record name | N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。